Xylostasin

Description

Contextualization within Aminoglycoside Antibiotics Research

Aminoglycoside antibiotics (AGs) represent a significant class of antibacterial agents that have been a cornerstone of chemotherapy since the discovery of streptomycin (B1217042) in the 1940s. nih.govebsco.commdpi.com These compounds are characterized by the presence of amino sugars and an aminocyclitol ring structure. ebsco.comcreative-diagnostics.com Aminoglycosides primarily exert their bactericidal effects by interfering with bacterial protein synthesis. nih.govebsco.comcreative-diagnostics.com They achieve this by binding with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit, inducing conformational changes that lead to misreading of mRNA codons and premature termination of protein synthesis. nih.govebsco.comcreative-diagnostics.comslideshare.net

Xylostasin is an antibiotic that falls within the broader category of aminoglycosides. nih.govnih.govucl.ac.uk Specifically, it is described as a 4,5-disubstituted deoxystreptamine antibiotic, a group that also includes compounds like ribostamycin (B1201364) and the butirosins. acs.org These pseudotrisaccharides are characterized by having a di- or monoaminohexose and a ribose or xylose substituent attached to the deoxystreptamine core. acs.org The context of this compound within aminoglycoside research is therefore as a member of this structural subclass, sharing the fundamental mechanism of action targeting the bacterial ribosome, while possessing a unique sugar modification.

Historical Perspective of this compound Discovery and Early Characterization

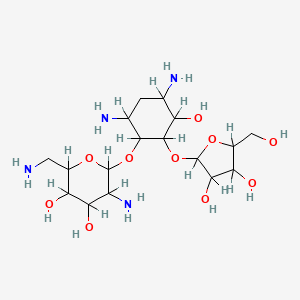

This compound was isolated from the fermentation broth of Bacillus species, specifically Bacillus sp. Y-399 and Bacillus sp. V-7. nih.govresearchgate.netasm.orgrhhz.net These strains were isolated from soil samples in Japan. asm.org The antibiotic was tentatively named this compound upon its discovery. asm.org Early characterization studies determined its chemical structure to be 5-O-D-xylofuranosylneamine. asm.org This structure is identical to the deacylated product obtained from butirosin (B1197908) A. asm.org

Structural elucidation involved techniques such as mild acid hydrolysis, which yielded D-xylose, and methanolysis, which produced neamine (B104775) and methyl D-xyloside. asm.org Further studies, including strong acid hydrolysis, indicated the absence of 4-amino-2-hydroxybutyric acid, which is present in butirosin A, further supporting its structure as a xylosyl derivative of neamine. asm.org The structure of this compound was also confirmed through synthesis. asm.org

Significance of Xylosyl-Modified Natural Products in Contemporary Drug Discovery

Glycosylation, the attachment of sugar moieties to natural products, is a crucial post-modification that significantly impacts their structural diversity and biological activity. nih.govresearchgate.netnih.govresearchgate.net While glucosylation is the most common type of glycosylation, xylosylation, the attachment of xylose, is relatively rarer. nih.govresearchgate.netnih.govresearchgate.net Despite their unique structures and beneficial activities, xylosylated natural products from microorganisms have historically received less attention compared to those from plants. nih.govresearchgate.netnih.gov

However, xylosyl-modified natural products are gaining significance in contemporary drug discovery due to their diverse biological activities. Examples of activities observed in various xylosylated compounds include anti-inflammatory and anti-neurodegenerative effects. nih.gov The increasing understanding of biosynthetic pathways and the development of tools like xylosyltransferases, such as EriJ, are facilitating the exploration and engineering of xylosylated natural products, opening avenues for the discovery of novel drug candidates. nih.govresearchgate.netrhhz.netnih.gov this compound, as an early example of a microbial-derived xylosyl-modified antibiotic, contributes to the recognition of the potential therapeutic value of this class of compounds. nih.gov

Overview of the Current this compound Research Paradigm

Current research involving this compound appears to encompass several aspects, including its biochemical transformations and its place within broader studies of xylosylated natural products and aminoglycoside biosynthesis. Studies have investigated the inactivation of this compound by certain bacterial species, specifically Bacillus brevis. researchgate.nettandfonline.comtandfonline.com These studies have shown that cell-free extracts of B. brevis can catalyze the transformation of this compound to an inactive form, identified as 4'-O-monoadenylylthis compound. researchgate.nettandfonline.comtandfonline.com This inactivation is attributed to the action of 4'-nucleotidyltransferase. tandfonline.com This research contributes to understanding mechanisms of resistance or modification of aminoglycosides in bacteria.

Furthermore, this compound is referenced in reviews summarizing microbial-derived xylosylated natural products, highlighting its historical isolation and its activity against certain bacteria. nih.govresearchgate.netrhhz.net It is also mentioned in the context of aminoglycoside biosynthesis research, particularly in studies involving mutants of butirosin-producing Bacillus circulans, supporting the understanding of the biosynthetic routes of related antibiotics. annualreviews.orgnii.ac.jp While extensive current research solely focused on discovering new therapeutic applications of this compound itself might be limited based on the provided search results, it remains a relevant compound in studies exploring aminoglycoside modification, bacterial inactivation mechanisms, and the broader field of xylosylated natural products.

Detailed Research Findings:

Research on the inactivation of this compound by Bacillus brevis provides specific biochemical details. Cell-free extracts of B. brevis IFO 12334 were shown to inactivate this compound in the presence of Mg+2 and ATP. tandfonline.comtandfonline.com The inactivated product was identified as 4'-O-monoadenylylthis compound through 13C-NMR spectra and other biochemical and spectroscopic studies. researchgate.nettandfonline.comtandfonline.com This indicates that B. brevis possesses a 4'-nucleotidyltransferase enzyme capable of modifying this compound by adding an adenylyl group at the 4' position. tandfonline.com

Early characterization also provided details on its antimicrobial activity. Compound 120 (this compound) showed some inhibitory activity against gram-positive and some Gram-negative bacteria. nih.govrhhz.net Its Minimum Inhibitory Concentration (MIC) value against Klebsiella pneumoniae was reported as 0.78 µg/mL. nih.govrhhz.net

Here is a summary of some key data points regarding this compound:

Structure

2D Structure

Properties

IUPAC Name |

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKGQURZWSPSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860346 | |

| Record name | 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50474-67-4, 25546-65-0 | |

| Record name | Xylostasin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ribostamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Microbial Production and Fermentation Studies of Xylostasin

Isolation and Identification of Xylostasin-Producing Bacterial Strains

This compound was isolated from the fermentation broth of Bacillus sp. Y-399 and Bacillus sp. V-7. asm.orgresearchgate.net These strains were isolated from soil samples collected in Tokyo and Kyoto, Japan. asm.org Bacillus sp. V-7 is identified as belonging to Bacillus circulans. asm.org Bacillus sp. Y-399 differs from B. circulans in characteristics such as pigmentation and carbohydrate utilization, showing resemblance to B. vitellinus. asm.org

Investigations on Bacillus sp. Y-399 and Bacillus sp. V-7 Fermentation Broths

Investigations into the fermentation broths of Bacillus sp. Y-399 and Bacillus sp. V-7 led to the isolation of this compound. asm.orgresearchgate.net These studies involved fermentation processes using specific media and conditions. asm.org For instance, a fermentation process described involved inoculating a medium containing peptone, meat extract, and sodium chloride with the bacterial strains and incubating at 28°C. asm.org Subsequently, this inoculum was transferred to larger fermentors with a different medium composition, including dextrin, peptone, meat extract, MgSO4·7H2O, and an antifoam agent, and fermented at 28°C with aeration and agitation. asm.org

During the fermentation of Bacillus sp. Y-399, the production of this compound was monitored over time. asm.org While other related antibiotics like neamine (B104775) and paromamine (B1213074) were also detected in the culture filtrates, this compound was consistently the major component. asm.org Bacillus sp. V-7 also produced this compound, though less efficiently than strain Y-399. asm.org

Optimization of Fermentation Processes for Enhanced this compound Biosynthesis

Optimization of fermentation processes is a common strategy to enhance the biosynthesis of microbial products like antibiotics. Although specific detailed research findings solely focused on the optimization of this compound biosynthesis were not extensively detailed in the provided search results, general principles of fermentation optimization for Bacillus species and other microbial systems are relevant.

Factors typically investigated for optimization in microbial fermentation include medium composition (carbon sources, nitrogen sources, salts, and growth factors), physical parameters (temperature, pH, aeration rate, and agitation speed), and fermentation time. Studies on the fermentation of other Bacillus species for producing various enzymes and metabolites highlight the importance of these parameters. For example, optimization studies for xylanase production by Bacillus species have examined the effect of fermentation period, moisture level, and nutrient supplementation. cabidigitallibrary.orgnih.gov Similarly, optimization of fibrinolytic enzyme production by Bacillus licheniformis involved evaluating glucose, yeast extract, salts, pH, temperature, inoculum size, loading volume, and rotation speed. mdpi.com

While direct data tables for this compound fermentation optimization were not found, the principles applied in optimizing the production of related microbial products by Bacillus strains would be applicable to this compound biosynthesis.

Bioprocess Engineering Strategies for Scalable this compound Production

Scalable production of microbial compounds involves applying bioprocess engineering principles to transition from laboratory-scale fermentation to larger industrial scales. This includes designing and operating fermentors, optimizing mass transfer (oxygen and nutrients) and heat transfer, and developing efficient downstream processing methods for product recovery and purification.

For this compound production by Bacillus species, bioprocess engineering strategies would build upon the optimized fermentation conditions determined at a smaller scale. This involves selecting appropriate fermentor types (e.g., stirred tank fermentors) that can maintain the optimal temperature, pH, aeration, and agitation profiles identified during optimization studies. asm.org Ensuring adequate oxygen supply and distribution throughout the larger volume is crucial for aerobic Bacillus fermentation. asm.org

Downstream processing for recovering this compound from the fermentation broth would involve steps such as cell separation (e.g., centrifugation or filtration), product extraction, purification using chromatographic techniques, and drying to obtain the final product. asm.org The specific properties of this compound, such as its water solubility and basic nature, would influence the choice of these methods. asm.org

While detailed bioprocess engineering studies specifically for large-scale this compound production were not prominently featured in the search results, the successful isolation of this compound from 200-liter fermentors indicates that scalable fermentation processes were developed and implemented for this compound. asm.org

Biosynthetic Pathways and Precursor Utilization in Xylostasin Formation

Elucidation of the Xylostasin Biosynthetic Route

The biosynthetic pathway of this compound is closely linked to that of other 2-deoxystreptamine-containing aminoglycosides, such as butirosin (B1197908) and ribostamycin (B1201364). Studies utilizing blocked mutants of Bacillus circulans, a known producer of butirosin, this compound, and ribostamycin, have been instrumental in proposing a biosynthetic route. Cosynthesis and feeding experiments with these mutants have helped to map out the sequence of reactions and identify potential intermediates capes.gov.brnih.gov. For instance, mutants unable to produce butirosin were found to accumulate intermediates like 2-deoxystreptamine (B1221613) (DOS), ribostamycin, and this compound, suggesting their positions within the pathway capes.gov.br.

Examination of this compound as a Degradation Product of Butirosin A

This compound has been identified as a xylosyl-modified antibiotic isolated from the fermentation broth of Bacillus species, including Bacillus sp. Y-399 and Bacillus sp. V-7 rhhz.netasm.org. Structurally, this compound is considered a degradation product of Butirosin A rhhz.netnih.gov. Mild acid hydrolysis of this compound yields D-xylose and neamine (B104775) asm.org. In contrast, strong acid hydrolysis of Butirosin A yields neamine and 4-amino-2-hydroxybutyric acid, but not D-xylose, further supporting the relationship where the xylose moiety is attached in this compound and the 4-amino-2-hydroxybutyric acid side chain is present in Butirosin A asm.org.

Role of Key Intermediates and Precursors in this compound Biosynthesis

The biosynthesis of this compound, like other aminoglycosides, involves the incorporation of specific precursor molecules. The core structure, 2-deoxystreptamine (DOS), is a key intermediate in the biosynthesis of this class of antibiotics nih.govresearchgate.net.

Neamine is a crucial intermediate in the biosynthesis of butirosin, ribostamycin, and this compound capes.gov.brresearchgate.net. Feeding experiments with Bacillus circulans mutants have shown that neamine can be readily converted to butirosins by most mutants, highlighting its role as a precursor capes.gov.br. Similarly, D-xylose is incorporated into the structure of this compound. Mild acid hydrolysis studies have demonstrated the presence of D-xylose in this compound asm.org. The incorporation of D-xylose specifically at the 5-O position of neamine results in the formation of this compound (5-O-β-D-xylofuranosylneamine) nih.gov.

Mutational Biosynthesis Approaches for Novel this compound Analogs and Intermediates

Mutational biosynthesis, also known as mutasynthesis, is a technique used to produce novel antibiotic analogs by providing modified precursors to blocked mutants of antibiotic-producing organisms annualreviews.org. This approach has been applied to aminoglycoside biosynthesis, including those related to this compound. By using mutants deficient in specific steps of the biosynthetic pathway and feeding them with natural or unnatural intermediates or their analogs, it is possible to generate new compounds annualreviews.orggoogle.com. This strategy has been used to study the butirosin pathway, which is closely related to this compound biosynthesis capes.gov.brannualreviews.org. While direct examples of novel this compound analogs produced specifically through mutational biosynthesis were not extensively detailed in the search results, the principle of this technique is applicable to the this compound pathway, given its relationship to butirosin and the use of blocked mutants in pathway elucidation capes.gov.brnih.govannualreviews.org.

Characterization of Xylosyltransferase Enzymes Involved in this compound Glycosylation

Glycosylation, the enzymatic addition of sugar moieties, is a critical step in the biosynthesis of many natural products, including aminoglycosides like this compound rhhz.net. The addition of the xylose unit to neamine to form this compound is catalyzed by a xylosyltransferase enzyme. While the search results discuss xylosyltransferases in the context of proteoglycan biosynthesis (e.g., XT-I, XT-II) nih.govnih.govprospecbio.comuniprot.org, and mention the characterization of xylosyltransferase EriJ from Basidiomycota in the context of xylosylated natural products rhhz.netresearchgate.net, specific details on the characterization of the xylosyltransferase directly involved in the formation of this compound from neamine and D-xylose in Bacillus species were not prominently featured. However, the existence of such an enzyme is implied by the structure of this compound and the incorporation of D-xylose into its structure asm.org. Further research would be needed to fully characterize the specific xylosyltransferase responsible for this glycosylation step in this compound biosynthesis.

Chemical Synthesis and Analog Development of Xylostasin

Total Synthetic Strategies for Xylostasin Construction

A complete de novo total synthesis of this compound has not been extensively documented in publicly available scientific literature. This is largely due to the molecule's complex stereochemistry and the presence of multiple amino and hydroxyl groups that require careful protection and deprotection strategies. However, a plausible synthetic route can be conceptualized by examining the established total syntheses of structurally related and biosynthetically precursor aminoglycosides, such as neamine (B104775) and ribostamycin (B1201364).

The general approach to the total synthesis of such aminoglycosides involves a convergent strategy. This typically entails the independent synthesis of the constituent sugar and aminocyclitol moieties, followed by their stereoselective glycosylation to form the pseudodisaccharide core. Subsequent functional group manipulations, including the introduction of amino groups and final deprotection, would yield the target molecule.

A hypothetical total synthesis of this compound would likely commence with the synthesis of its two core components: a derivative of 2-deoxystreptamine (B1221613) (the aminocyclitol part) and a protected form of the xylosylated sugar unit. The synthesis of the 2-deoxystreptamine core is a well-established process in organic chemistry. The key challenge would lie in the stereocontrolled synthesis of the unique xylosylated amino sugar. This would involve a multi-step sequence starting from a readily available carbohydrate precursor.

Once both fragments are prepared with appropriate protecting groups, a crucial glycosylation reaction would be performed to couple them. The stereochemical outcome of this step is critical and often represents the most challenging aspect of aminoglycoside synthesis. Following successful glycosylation, the remaining functional groups, particularly the amino groups, would be installed or deprotected. The final step would involve global deprotection to unveil the final this compound molecule.

Table 1: Key Stages in a Hypothetical Total Synthesis of this compound

| Stage | Description | Key Challenges |

| Fragment Synthesis | Independent synthesis of the protected 2-deoxystreptamine and the xylosylated amino sugar moieties. | Stereocontrol during the synthesis of the complex sugar unit. |

| Glycosylation | Stereoselective coupling of the two synthesized fragments to form the pseudodisaccharide backbone. | Achieving the correct anomeric stereochemistry. |

| Functional Group Manipulation | Introduction and deprotection of amino and hydroxyl groups. | Orthogonal protecting group strategy. |

| Global Deprotection | Removal of all protecting groups to yield the final this compound molecule. | Ensuring the stability of the final product under deprotection conditions. |

Semi-synthetic Modification Methodologies for this compound Derivatives

Given the inherent difficulties in the total synthesis of complex natural products, semi-synthetic approaches are often more practical for producing derivatives. This compound itself is structurally a derivative of Butirosin (B1197908) A, suggesting that a primary route to this compound and its analogs is through the chemical modification of this more readily available precursor.

The conversion of Butirosin A to this compound would involve the selective removal of the γ-amino-α-hydroxybutyryl group from the N-1 position of the 2-deoxystreptamine ring. This transformation would require a carefully planned deacylation step that does not affect the other amide and glycosidic bonds within the molecule. Enzymatic methods could also be explored for this specific deacylation, potentially offering higher selectivity and milder reaction conditions.

Once this compound is obtained, either through degradation of Butirosin A or via a hypothetical total synthesis, further semi-synthetic modifications can be undertaken to generate a library of derivatives. These modifications typically target the various amino and hydroxyl groups present in the molecule. Common strategies include:

N-Acylation: Introduction of various acyl groups to the amino functionalities to explore the impact on biological activity.

N-Alkylation: Introduction of alkyl groups to the amino moieties.

O-Alkylation and O-Acylation: Modification of the hydroxyl groups, although this is often more challenging due to the multiple hydroxyls with similar reactivity.

Selective Protection-Deprotection Sequences: Utilizing a range of protecting groups to selectively modify specific functional groups within the molecule.

These semi-synthetic methodologies allow for the systematic exploration of the structure-activity relationships (SAR) of this compound, providing valuable insights into the key structural features required for its biological function.

Rational Design and Synthesis of this compound Analogs for Biological Evaluation

The rational design of analogs is a crucial step in optimizing the therapeutic potential of a lead compound like this compound. This process involves making targeted structural modifications based on an understanding of the molecule's mechanism of action and its interactions with its biological target. The synthesis of these rationally designed analogs allows for the systematic evaluation of how specific structural changes affect biological activity.

Chemical Transformations to 3′-Deoxy Forms via Phosphate Derivatives

A common mechanism of resistance to aminoglycoside antibiotics is enzymatic modification, particularly phosphorylation of key hydroxyl groups by bacterial kinases. The 3'-hydroxyl group is a frequent target for such inactivating enzymes. Therefore, the synthesis of 3'-deoxy analogs of this compound is a rational approach to overcome this resistance mechanism.

The chemical transformation to the 3'-deoxy form typically involves a multi-step process. A common strategy is to first selectively protect the other hydroxyl and amino groups in the molecule. The exposed 3'-hydroxyl group can then be activated, for instance, by conversion to a good leaving group such as a tosylate or a triflate. However, a more contemporary and effective method involves the formation of a phosphate derivative at the 3'-position.

This phosphate or phosphonate intermediate can then be subjected to a reductive deoxygenation reaction. A well-established method for this transformation is the Barton-McCombie deoxygenation. This reaction involves the conversion of the hydroxyl group into a thiocarbonyl derivative, such as a xanthate, which is then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a more environmentally friendly silane-based reagent) to effect the removal of the hydroxyl group.

Table 2: General Steps for the Synthesis of 3'-Deoxythis compound Analogs

| Step | Reagent/Method | Purpose |

| Protection | Various protecting groups (e.g., Boc, Cbz for amines; silyl ethers for hydroxyls) | To selectively expose the 3'-hydroxyl group. |

| Activation/Phosphate Formation | Phosphitylating agent followed by oxidation | To convert the 3'-hydroxyl into a phosphate or phosphonate ester. |

| Reductive Deoxygenation | Radical-based deoxygenation (e.g., Barton-McCombie reaction) | To remove the 3'-oxygen functionality. |

| Deprotection | Acidic or basic hydrolysis, hydrogenolysis | To remove all protecting groups and yield the 3'-deoxythis compound analog. |

Formylation Strategies for Amino Group Modification

Modification of the amino groups of aminoglycosides can have a profound impact on their biological activity, including their spectrum of activity and their susceptibility to resistance enzymes. Formylation, the introduction of a formyl group (-CHO), is a specific type of acylation that can alter the charge and hydrogen bonding capacity of the amino groups.

The synthesis of N-formylated this compound analogs requires chemoselective formylation of one or more of its amino groups. A common method for N-formylation is the use of formic acid in the presence of a coupling agent, such as a carbodiimide, or by using an activated form of formic acid, like a mixed anhydride. For instance, a mixed anhydride can be generated in situ from formic acid and acetic anhydride.

To achieve selective formylation of a specific amino group, a careful protecting group strategy is necessary. The amino groups that are to remain unmodified would be protected with suitable protecting groups that are stable to the formylation conditions. The desired amino group would be left unprotected or selectively deprotected just prior to the formylation step. Following the formylation reaction, the remaining protecting groups would be removed to yield the target N-formylated this compound analog.

The choice of formylating agent and reaction conditions is crucial to avoid side reactions and to ensure high yields. The resulting formylated analogs can then be subjected to biological evaluation to determine the effect of this modification on their antibacterial activity and other pharmacological properties.

Antibacterial Activity and Spectrum of Action of Xylostasin

In Vitro Antimicrobial Efficacy Against Gram-Positive Bacterial Pathogens

No studies detailing the in vitro activity or providing MIC values of Xylostasin against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, or Enterococcus faecalis were found.

In Vitro Antimicrobial Efficacy Against Gram-Negative Bacterial Pathogens

There is no available data on the in vitro efficacy of this compound against Gram-negative pathogens like Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae.

Preclinical In Vivo Studies of this compound's Antibacterial Efficacy

The search for preclinical in vivo studies of this compound in any animal models of bacterial infection did not yield any results. There is no available information on its efficacy, pharmacokinetics, or pharmacodynamics in a living organism.

Mechanisms of Action and Resistance to Xylostasin

Molecular Interactions of Xylostasin with Bacterial Cellular Targets

As a member of the aminoglycoside class of antibiotics, the primary molecular target of this compound within the bacterial cell is the ribosome, the essential machinery for protein synthesis. The mechanism of action involves high-affinity binding to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This interaction disrupts the fidelity of protein translation, leading to the synthesis of nonfunctional or toxic proteins and ultimately resulting in bacterial cell death.

The binding of aminoglycosides to the A-site induces a conformational change in the ribosome, which interferes with the proofreading mechanism that ensures the correct pairing between the messenger RNA (mRNA) codon and the transfer RNA (tRNA) anticodon. This disruption leads to the misreading of the genetic code. While a specific crystal structure of this compound bound to the ribosome is not available, its action is understood through the well-characterized interactions of structurally similar aminoglycosides. Key nucleotides in the 16S rRNA A-site, such as A1408, G1491, and A1493, are crucial for this binding. The positively charged amino groups of the aminoglycoside molecule form electrostatic interactions with the negatively charged phosphate backbone of the rRNA, anchoring the drug in the binding pocket. This binding effectively locks the A-site in a conformation that is prone to accepting incorrect aminoacyl-tRNAs, thereby compromising the integrity of protein synthesis.

Enzymatic Inactivation Mechanisms of this compound by Bacterial Species

Bacterial resistance to this compound, like other aminoglycosides, is frequently mediated by the enzymatic modification of the antibiotic molecule. This chemical alteration prevents the drug from effectively binding to its ribosomal target. Several classes of aminoglycoside-modifying enzymes (AMEs) have been identified that can inactivate this compound through various reactions.

Research has demonstrated that cell-free extracts from Bacillus brevis are capable of inactivating this compound. This inactivation occurs through nucleotidylation, a process catalyzed by aminoglycoside nucleotidyltransferases (ANTs). In this reaction, an adenylyl group (AMP) from a donor molecule, typically ATP, is transferred to a hydroxyl group on the this compound molecule. Specifically, for aminoglycosides with a hydroxyl group at the 4' position, such as this compound, this modification results in the formation of a 4′-O-adenylylated product. This bulky adenylyl group sterically hinders the binding of the modified antibiotic to the ribosomal A-site, rendering it ineffective. The resulting compound from this reaction with this compound is 4′-O-Monoadenylylxylostain.

Aminoglycoside 3′-phosphotransferases (APHs) constitute a major family of enzymes responsible for resistance to a wide range of aminoglycosides. These enzymes catalyze the transfer of a phosphate group from ATP to a hydroxyl group on the antibiotic. wikipedia.org The APH(3′) subfamily specifically targets the 3'-hydroxyl group of the aminoglycoside. wikipedia.org For 4,5-disubstituted aminoglycosides, some APH(3') enzymes have been shown to also phosphorylate the 5''-hydroxyl group. wikipedia.org This phosphorylation introduces a negatively charged phosphate group, which leads to electrostatic repulsion and steric clashes with the negatively charged rRNA backbone of the ribosomal A-site, thus preventing effective binding. wikipedia.org Given this compound's structural similarity to other known substrates of APH(3') enzymes, such as butirosin (B1197908) and neomycin, it is a substrate for this class of inactivating enzymes.

Table 1: Substrate Profile of Selected Aminoglycoside 3'-Phosphotransferases

| Enzyme Type | Known Substrates | Action on Substrate |

| APH(3')-Ia | Kanamycin, Neomycin, Lividomycin, Paromomycin (B158545), Ribostamycin (B1201364) | 3'-O-phosphorylation |

| APH(3')-IIa | Kanamycin, Neomycin, Butirosin, Ribostamycin, Gentamicin B | 3'-O-phosphorylation |

| APH(3')-IIIa | Amikacin, Butirosin A, Kanamycin, Neomycin B, Ribostamycin | 3'- and/or 5''-O-phosphorylation |

Aminoglycoside-4′-nucleotidyltransferases, also known as aminoglycoside-4'-adenylyltransferases (ANT(4')), are enzymes that specifically modify the 4'-hydroxyl group of aminoglycosides. The ANT(4')-II enzyme, for instance, has been identified in Gram-negative pathogens and confers resistance to aminoglycosides possessing a 4'-hydroxyl group, such as amikacin, kanamycin, and tobramycin. nih.gov This enzyme catalyzes the transfer of an AMP moiety from ATP to the 4'-hydroxyl position of the antibiotic. As this compound contains a 4'-hydroxyl group, it is a potential substrate for inactivation by ANT(4') enzymes. The addition of the adenylyl group at this position obstructs the proper binding of the antibiotic to its ribosomal target.

A specific enzyme, Butirosin 3′-phosphotransferase, isolated from the butirosin-producing organism Bacillus vitellinus, has been shown to have activity against this compound. This enzyme catalyzes the phosphorylation of several aminoglycoside antibiotics. Its activity on this compound confirms that phosphorylation is a direct mechanism of resistance to this compound. The enzyme utilizes ATP as the phosphate donor and requires Mg²⁺ for maximal activity.

Table 2: Aminoglycoside Substrates of Butirosin 3'-Phosphotransferase from Bacillus vitellinus

| Substrate | Relative Activity (%) |

| Butirosin A | 100 |

| Butirosin B | 100 |

| This compound | 89 |

| Ribostamycin | 89 |

| Neomycin | 67 |

| Paromomycin | 67 |

| Kanamycin A | 33 |

| Kanamycin B | 33 |

Genetic Determinants and Molecular Epidemiology of this compound Resistance

While specific studies on the molecular epidemiology of this compound resistance are limited, the genetic basis of resistance can be inferred from the extensive research on other aminoglycosides. The genes encoding aminoglycoside-modifying enzymes, such as phosphotransferases and nucleotidyltransferases, are the primary genetic determinants of resistance.

These resistance genes, often designated as aph (aminoglycoside phosphotransferase) and ant (aminoglycoside nucleotidyltransferase), are frequently located on mobile genetic elements (MGEs). Plasmids and transposons are particularly significant in this context, as they can be transferred between different bacteria, including between different species, through horizontal gene transfer. This mobility facilitates the rapid dissemination of resistance determinants through bacterial populations, contributing to the emergence and spread of multidrug-resistant strains in both clinical and environmental settings.

Molecular epidemiology studies for aminoglycoside resistance typically involve the screening of clinical isolates for the presence of specific resistance genes using molecular techniques like PCR and DNA sequencing. Tracking the prevalence and spread of specific MGEs carrying these genes helps in understanding the dynamics of resistance dissemination. While this compound is not as commonly monitored as clinically mainstream aminoglycosides, the presence of genes conferring resistance to structurally similar compounds like butirosin or kanamycin in a bacterial population would suggest a high likelihood of resistance to this compound as well. The surveillance of these genetic determinants is crucial for informing infection control strategies and guiding therapeutic choices.

Despite extensive searches for scientifically accurate information regarding the chemical compound "this compound," no specific data was found concerning its mechanism of action, resistance mechanisms in pathogenic microorganisms, or strategies to overcome such resistance.

The performed searches on "this compound mechanism of action," "this compound resistance mechanisms," "strategies to overcome this compound resistance," "this compound combination therapy," and other related queries did not yield any relevant results detailing the specific biochemical or molecular interactions of this compound with bacterial cells. Similarly, information on how pathogenic microorganisms develop resistance to this particular compound is not available in the search results. Consequently, strategies for overcoming this compound resistance, which would be based on an understanding of its mechanism of action and resistance pathways, are also absent from the available information.

General information on antibiotic resistance mechanisms, such as target modification, enzymatic inactivation, and efflux pumps, is widely available but cannot be specifically attributed to this compound without dedicated research on the compound. The search results did provide information on resistance to other antibiotics in Staphylococcus xylosus, but this is not directly applicable to this compound.

Therefore, due to the lack of available scientific literature and data from the comprehensive searches conducted, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. The core information required to fulfill the user's request is not present in the search results.

Structure Activity Relationship Sar Investigations of Xylostasin and Its Analogs

Identification of Key Structural Moieties Essential for Xylostasin's Biological Activity

The biological activity of this compound, like other aminoglycosides, is intrinsically linked to its ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis. This interaction is governed by specific structural components that are fundamental to its function.

The 2-deoxystreptamine (B1221613) (2-DOS) core is a cornerstone of this compound's activity. This central aminocyclitol ring serves as the scaffold upon which the amino sugars are attached. The amino groups at positions 1 and 3 of the 2-DOS ring are critical for the electrostatic interactions with the negatively charged phosphate backbone of the ribosomal RNA (rRNA), particularly the A-site of the 16S rRNA. The spatial arrangement of these amino groups is vital for the high-affinity binding that leads to the disruption of protein synthesis.

The aminosugar at position 4 of the 2-DOS ring, which is a 6'-amino-6'-deoxy-D-glucopyranosyl moiety in the neamine (B104775) core of this compound, also plays a pivotal role. The amino group at the 6' position is a key determinant of antibacterial activity. Modifications or removal of this group can significantly diminish the compound's efficacy. Furthermore, the hydroxyl groups on this sugar ring contribute to the binding affinity through hydrogen bonding with the rRNA.

The stereochemistry of the entire molecule, including the glycosidic linkages and the conformations of the sugar rings, is essential for a precise fit into the ribosomal binding pocket. Any alterations to the stereochemistry can lead to a significant loss of activity.

Influence of Xylosylation on the Bioactivity Profile of Aminoglycoside Scaffolds

A distinguishing feature of this compound is the presence of a β-D-xylofuranosyl moiety at the 5-position of the 2-DOS ring. While direct and extensive SAR studies on a wide range of this compound analogs are not abundantly available in published literature, the influence of such pentosylation at the 5-OH position has been investigated in closely related aminoglycoside scaffolds, such as neamine and nebramine. These studies provide significant insights into the likely role of xylosylation in this compound.

Research on 5-O-ribosylated derivatives of neamine and nebramine has demonstrated that the addition of a five-carbon sugar at this position can significantly enhance antimicrobial activity and improve selectivity for prokaryotic ribosomes over eukaryotic ones. researchgate.netnih.gov This suggests that the xylosyl moiety in this compound is not merely a passive structural element but actively contributes to its bioactivity.

The enhanced potency may be attributed to several factors:

Improved Selectivity: The 5-O-pentosylation has been shown to increase the selectivity for bacterial ribosomes. This is a critical aspect, as the toxicity of aminoglycosides is often linked to their off-target binding to human mitochondrial and cytosolic ribosomes. By enhancing the specificity for the prokaryotic target, xylosylation may contribute to a better therapeutic window.

The following interactive data table, based on findings from analogous 5-O-ribosylated neamine derivatives, illustrates the potential impact of 5-O-pentosylation on antimicrobial activity.

| Compound | Modification | Relative Potency (Inferred) | Selectivity (Prokaryotic vs. Eukaryotic Ribosomes) |

| Neamine | - | Baseline | Standard |

| 5-O-Ribosyl-Neamine | Addition of Ribose at 5-OH | Increased | Improved |

| This compound (Inferred) | Addition of Xylose at 5-OH | Likely Increased | Likely Improved |

This table is illustrative and based on data from closely related compounds to infer the properties of this compound.

Correlating Structural Modifications with Changes in Antimicrobial Efficacy and Resistance Profiles

Structural modifications of aminoglycosides are a key strategy to combat bacterial resistance. The primary mechanisms of aminoglycoside resistance include enzymatic modification of the antibiotic, alterations in the ribosomal target site, and reduced drug uptake or increased efflux.

Enzymatic Modification: Bacteria can produce aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotic by acetylation, phosphorylation, or adenylylation. The hydroxyl and amino groups of this compound are potential sites for such modifications.

N-acetylation: The amino groups, particularly at the 6' and 3 positions, are common targets for N-acetyltransferases (AACs).

O-phosphorylation: The hydroxyl groups, especially at the 3' and 5'' positions (of the neamine core), can be targeted by O-phosphotransferases (APHs).

O-adenylylation: The hydroxyl groups can also be modified by O-adenylyltransferases (ANTs).

Structural modifications that sterically hinder the access of these enzymes to their target functional groups can restore antibacterial activity. For instance, the introduction of bulky substituents near the modification sites can prevent enzymatic inactivation. While specific studies on modified this compound analogs are limited, research on other aminoglycosides has shown that modifications at the 1-N position with a 4-amino-2-hydroxybutyryl (HABA) group, as seen in amikacin, can protect against several AMEs.

The xylosyl moiety at the 5-OH position in this compound may also play a role in modulating resistance. By occupying this position, it inherently blocks modification by AMEs that would otherwise target the 5-OH group.

The following interactive data table provides a hypothetical correlation between structural modifications of a this compound-like scaffold and its expected antimicrobial properties, based on established aminoglycoside SAR.

| Modification Site | Type of Modification | Expected Impact on Antimicrobial Efficacy | Expected Impact on Resistance to AMEs |

| 6'-amino group | Acylation | Decrease | May overcome resistance to certain APHs |

| 1-amino group | Acylation (e.g., HABA) | Maintained or Increased | Protection against multiple AMEs |

| 3'-hydroxyl group | Deoxygenation | Increased | Overcomes resistance to APH(3') enzymes |

| 5-O-xylose moiety | Alteration of sugar | Variable | May affect binding and susceptibility to new AMEs |

This table is a hypothetical representation based on general aminoglycoside SAR principles.

Analytical Methodologies for Xylostasin Characterization and Quantification

Chromatographic Techniques for Isolation, Purity Assessment, and Identification

Chromatographic methods are central to the analysis of aminoglycoside antibiotics, enabling their separation from complex matrices, assessment of purity, and identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminoglycoside antibiotics due to its high resolution and sensitivity. nih.gov Given that aminoglycosides lack a strong UV chromophore, derivatization or the use of specialized detectors is often necessary. researchgate.net

A common approach involves pre-column derivatization with agents such as o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) to introduce a fluorescent or UV-active tag. Reversed-phase HPLC with a C18 column is frequently employed for the separation of these derivatized aminoglycosides. nih.gov

Alternatively, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for the analysis of underivatized aminoglycosides. rsc.org Ion-pair chromatography is often utilized in these methods to improve the retention and separation of these highly polar compounds on reversed-phase columns. rsc.org

Table 1: Typical HPLC-ELSD Conditions for Aminoglycoside Analysis

| Parameter | Value |

| Column | Hypersil BDS C18 (or equivalent) |

| Mobile Phase | Acetonitrile/Water with an ion-pairing agent (e.g., heptafluorobutyric acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temperature | 40-60 °C |

| Nebulizer Gas Pressure | 2-4 bar |

This table presents typical starting conditions for the HPLC-ELSD analysis of aminoglycoside antibiotics. Method optimization for specific compounds like Xylostasin is essential.

Gas Chromatography (GC) Applications for Derivatized Components

Gas chromatography (GC) is less commonly used for the direct analysis of aminoglycosides due to their low volatility and high polarity. However, GC can be employed for the analysis of derivatized components of this compound, such as the sugar or aminocyclitol moieties, after hydrolysis and subsequent derivatization to increase their volatility. Silylation is a common derivatization technique for this purpose.

Paper Chromatography and Electrophoresis for this compound and its Degradation Products

Paper chromatography and paper electrophoresis are classical techniques that can be valuable for the qualitative analysis and separation of this compound and its degradation products. colby.edu These methods separate compounds based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent system) in chromatography, or their differential migration in an electric field in electrophoresis. quora.com

For paper chromatography, various solvent systems can be employed to achieve separation. The separated compounds can be visualized using specific staining reagents, such as ninhydrin for the detection of amino groups present in aminoglycosides.

Paper electrophoresis separates molecules based on their charge-to-mass ratio. quora.com Due to the presence of multiple amino groups, aminoglycosides are positively charged at acidic pH and will migrate towards the cathode. This technique can be useful for purity assessment and for separating aminoglycosides from neutral or acidic impurities.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹³C-NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of aminoglycoside antibiotics in solution. nih.gov Both ¹H and ¹³C-NMR are utilized to gain comprehensive structural information.

¹H-NMR provides information about the number and connectivity of protons in the molecule. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for assigning the proton signals of the individual sugar rings. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is crucial for determining the conformation and the linkages between the different saccharide units. nih.gov

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. publish.csiro.aunih.gov The chemical shift of each carbon atom is indicative of its chemical environment. uobasrah.edu.iq DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate proton and carbon signals, which is vital for the complete assignment of the NMR spectra and the unambiguous determination of the structure. acs.orgacs.org

Table 2: Representative ¹³C-NMR Chemical Shift Ranges for Aminoglycoside Moieties

| Carbon Type | Chemical Shift Range (ppm) |

| Anomeric Carbons (C-1) | 95 - 110 |

| Aminated Carbons (C-NH₂) | 45 - 60 |

| Hydroxylated Carbons (C-OH) | 65 - 85 |

| Deoxy Carbons (CH₂) | 30 - 45 |

This table shows typical ¹³C-NMR chemical shift ranges for key carbon atoms in aminoglycoside antibiotics. Specific shifts for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural elucidation. rsc.org Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of polar and non-volatile compounds like aminoglycosides. researchgate.net

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS) is employed for structural analysis and metabolite profiling. nih.gov In MS/MS, the molecular ion of this compound is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the sugar units and the aminocyclitol core, as well as the glycosidic linkages. publish.csiro.au The fragmentation patterns are characteristic of the compound and can be used for its identification. libretexts.orglibretexts.org Common fragmentation pathways for aminoglycosides involve the cleavage of glycosidic bonds and the loss of water and ammonia molecules. rsc.org

Table 3: Common Fragment Ions Observed in MS/MS of Aminoglycosides

| Fragmentation Type | Description |

| Glycosidic Bond Cleavage | Results in ions corresponding to the individual sugar and aminocyclitol units. |

| Cross-ring Cleavage | Provides information about the substitution pattern on the sugar rings. |

| Neutral Losses | Common losses of H₂O and NH₃ from the protonated molecule and fragment ions. |

This table summarizes the general types of fragment ions observed in the tandem mass spectra of aminoglycoside antibiotics, which would be applicable to the analysis of this compound.

Bioanalytical Assays for this compound Potency and Concentration Determination

Bioanalytical assays are crucial for determining the biological activity, or potency, of a substance. For a compound like this compound, particularly if it possesses antimicrobial properties, these assays provide a quantitative measure of its ability to produce a specific biological effect. The potency is a critical quality attribute, and its determination is essential for ensuring consistency and efficacy. While various methods can be employed, bioassays are fundamental as they measure the direct effect on a biological system.

Agar (B569324) Diffusion Bioassays Utilizing Sensitive Test Organisms

A comprehensive search for specific applications of agar diffusion bioassays for the characterization and quantification of this compound did not yield dedicated research findings or established protocols. However, the principles of this widely used method can be described to illustrate how the potency and concentration of a compound with antimicrobial activity, such as this compound could be determined.

The agar diffusion bioassay is a well-established microbiological technique used to determine the antimicrobial activity of a substance. modernmedlab.com The fundamental principle of this method is the diffusion of an antimicrobial agent from a specific point on an agar plate that has been uniformly inoculated with a sensitive test microorganism. nih.govnih.gov As the substance diffuses through the agar, it creates a concentration gradient. If the compound is active against the test organism, it will inhibit its growth, resulting in a clear area, or "zone of inhibition," around the point of application. akjournals.com The size of this zone is proportional to the concentration of the antimicrobial substance and the susceptibility of the microorganism. nih.gov

The methodology for an agar diffusion assay generally involves the following steps:

Preparation of Media: A standardized agar medium, such as Mueller-Hinton agar, is prepared and poured into petri dishes to a uniform thickness, as the depth of the agar can influence the size of the inhibition zone. modernmedlab.comlumenlearning.com

Inoculation: The surface of the agar is inoculated with a standardized concentration of a sensitive test organism. asm.org The choice of organism is critical and depends on the expected spectrum of activity of the compound being tested. Commonly used indicator organisms for general antimicrobial testing include Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. oup.com

Application of the Test Compound: The test compound, in this case, this compound, would be applied to the agar surface. This can be done in several ways, such as impregnating sterile paper discs with a known concentration of the substance or by pipetting a solution into wells cut into the agar. nih.govmdpi.com

Incubation: The plates are then incubated under controlled conditions of temperature and time suitable for the growth of the test microorganism. nih.gov During this period, the compound diffuses into the agar, and the test organism begins to grow on the areas of the plate where the concentration of the compound is not inhibitory.

Measurement and Interpretation: After incubation, the diameter of the zone of inhibition is measured. modernmedlab.com To determine the potency or concentration of the test sample, the results are compared against a standard curve generated using known concentrations of a reference standard of the same compound. mdpi.com

The relationship between the concentration of the antimicrobial agent and the diameter of the inhibition zone is typically logarithmic. nih.gov By plotting the logarithm of the known concentrations of the reference standard against the corresponding zone diameters, a calibration curve can be constructed. The concentration of the unknown this compound sample can then be interpolated from this curve based on its measured zone of inhibition.

Factors that can influence the outcome of an agar diffusion bioassay include the rate of diffusion of the drug, the thickness of the agar medium, the concentration of the test organism, and the drug concentration itself. lumenlearning.com Therefore, strict adherence to standardized procedures is necessary to ensure the accuracy and reproducibility of the results. asm.org

Hypothetical Research Findings for an Antimicrobial Compound

To illustrate how data from an agar diffusion bioassay is presented, the following table shows hypothetical results for a compound tested against a sensitive bacterium.

Disclaimer: The following data is purely illustrative and not based on actual experimental results for this compound.

Table 1: Hypothetical Dose-Response of an Antimicrobial Compound in an Agar Diffusion Bioassay

| Concentration (µg/mL) | Average Zone of Inhibition (mm) |

| 10 | 12 |

| 20 | 15 |

| 40 | 18 |

| 80 | 21 |

| 160 | 24 |

This table demonstrates a clear dose-dependent relationship, where an increase in the concentration of the antimicrobial agent results in a larger zone of inhibition, indicating greater antimicrobial activity. Such data would be used to generate a standard curve for quantifying the concentration of unknown samples.

Future Directions and Research Gaps in Xylostasin Studies

Exploration of Novel Xylostasin-Producing Microbial Strains

Identifying novel microbial strains capable of producing this compound or related compounds is a key area for future research. While Bacillus species have been identified as producers, exploring a wider range of microorganisms, particularly bacteria and fungi from diverse environments, could yield strains with higher production yields or those producing novel analogs with potentially improved properties. Research into the biochemical transformations of aminoglycoside antibiotics by different Bacillus species has shown that some strains can inactivate compounds like this compound, highlighting the metabolic diversity within this genus that could be further explored for production or modification. researchgate.net The discovery of new antibiotic complexes from soil isolates, such as phenelfamycins from Streptomyces violaceoniger, demonstrates the potential of soil screening for novel antibiotic producers. researchgate.net

Application of Advanced Genomic and Proteomic Technologies for Biosynthetic Pathway Discovery and Engineering

A deeper understanding of the biosynthetic pathway of this compound is crucial for optimizing its production and generating novel derivatives through genetic engineering. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for this purpose. nih.govnih.govwur.nlosti.gov These technologies can help identify gene clusters involved in this compound biosynthesis, the enzymes that catalyze specific steps, and regulatory elements controlling production. nih.govnih.govwur.nlosti.gov For instance, comparative proteomic analysis has been used to discover enzymes involved in the biosynthesis of other natural products. nih.govfrontiersin.org Integrating data from multiple omics layers can provide a more comprehensive picture of the biosynthetic machinery. wur.nlosti.gov Engineering these pathways in native producers or heterologous hosts could lead to increased yields or the production of modified this compound structures. nih.govresearchgate.net While the biosynthesis of the 2-deoxystreptamine (B1221613) core found in many aminoglycosides, including this compound, has been studied, less is known about the assembly of the sugar moieties, presenting a research gap. researchgate.net

Development of Next-Generation this compound Analogs with Enhanced Efficacy and Reduced Resistance Potential

The development of this compound analogs with improved pharmacological properties and activity against resistant strains is a significant future direction. This involves structural modification of the this compound molecule. Understanding the mechanisms of resistance to aminoglycosides, such as enzymatic modification (e.g., nucleotidylation by enzymes from Bacillus brevis) researchgate.net or target modification, is essential for designing analogs that circumvent these mechanisms. researchgate.netresearchgate.net Strategies could include modifying sites prone to enzymatic inactivation or altering the binding affinity to bacterial ribosomes. Mutational biosynthesis, where precursor analogs are fed to producing microorganisms, is a method that has been successfully used to generate new antibiotics with altered properties. annualreviews.org Engineered biosynthesis also offers a platform for expanding the structural diversity of aminoglycosides. researchgate.net

Strategic Approaches for Preclinical Development of this compound and its Derivatives

Strategic preclinical development is vital for translating promising this compound candidates into clinical use. This involves a series of in vitro and in vivo studies to assess efficacy, pharmacokinetics, and potential toxicity. novotech-cro.comcertara.com A well-designed preclinical plan considers the "druggability" of the target and the "developability" of the compound, aiming to reduce attrition in later development phases. novotech-cro.com Preclinical studies should provide data supporting proof of concept and potential clinical efficacy in relevant infection models. novotech-cro.com While the provided information doesn't detail specific preclinical findings for this compound, the general principles of preclinical development for antibiotics would apply, including evaluating activity against relevant pathogens and understanding absorption, distribution, metabolism, and excretion. novotech-cro.comcertara.com Discussion with regulatory authorities during preclinical development can also help address challenges and improve the chances of regulatory success. novotech-cro.com

Investigation of this compound in Combination Therapies to Combat Multi-Drug Resistant Pathogens

Given the rise of multi-drug resistant (MDR) pathogens, exploring this compound's potential in combination therapies is a crucial research area. Combining antibiotics with different mechanisms of action can enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of resistance. researchgate.netnih.govox.ac.ukmdpi.comsgul.ac.uk Research has increasingly highlighted the benefits of multi-drug approaches against resistant bacteria. researchgate.netnih.gov While specific studies on this compound combinations were not found in the search results, the general principle of using combination therapy to overcome resistance and improve treatment outcomes is well-established for other antibiotics. researchgate.netnih.govox.ac.ukmdpi.comsgul.ac.uk Future research could investigate synergistic effects of this compound with existing antibiotics or novel compounds against a range of MDR bacterial strains.

Q & A

Q. How can researchers ensure reproducibility when studying this compound’s synergy with other antimicrobial agents?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Validate synergism with time-kill curves and mechanistic studies (e.g., efflux pump inhibition assays). Share raw data via repositories like Zenodo to facilitate replication .

Data Management and Reporting

- Data Tables : Include tables comparing MIC values across bacterial strains, synthetic yields under varying conditions, and meta-analysis results. Follow journal-specific formatting for clarity .

- Ethical Compliance : Document approval from institutional biosafety committees and adhere to Nagoya Protocol guidelines for microbial genetic resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.